molecular formula C16H12Cl2N2O5 B11091089 3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid

3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid

Cat. No.: B11091089
M. Wt: 383.2 g/mol
InChI Key: LSYKWXKLQMNVEU-UHFFFAOYSA-N
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Description

3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both chlorinated and nitrobenzoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-chloroaniline to form the corresponding amide. This intermediate is then subjected to further reactions, including nitration and chlorination, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorinated and nitrobenzoyl groups in 3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid makes it unique compared to similar compounds

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H12Cl2N2O5

Molecular Weight

383.2 g/mol

IUPAC Name

3-[(2-chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C16H12Cl2N2O5/c17-10-3-1-9(2-4-10)14(8-15(21)22)19-16(23)12-7-11(20(24)25)5-6-13(12)18/h1-7,14H,8H2,(H,19,23)(H,21,22)

InChI Key

LSYKWXKLQMNVEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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